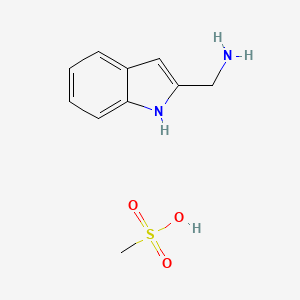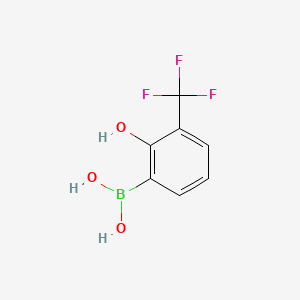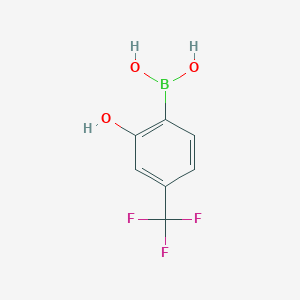
7,3',4'-Trihydroxy-3-benzyl-2H-chromene
Overview
Description
7,3',4'-Trihydroxy-3-benzyl-2H-chromene (TBC) is a naturally occurring chemical compound found in a variety of plants, including ginger, turmeric, and black pepper. It is a member of the flavonoid family, which are known for their antioxidant activity. TBC has been studied for its potential medicinal properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Scientific Research Applications
Isolation and Structural Analysis
A new homoisoflavan, specifically 7,3',4'-trihydroxy-3-benzyl-2H-chromene, was isolated from the dried heartwood of Caesalpinia sappan L., an indication of its natural occurrence and potential for various applications in the field of natural product chemistry. This compound's structure was determined using spectroscopic analysis, which is crucial for understanding its potential applications and interactions (Huanxin Zhao et al., 2008).
Photochromism Studies
Studies on chromene compounds, including various forms of 2H-chromene, revealed their photochromic properties, which can be manipulated for applications in material science and photonics. These studies provide insights into the behavior of chromenes like this compound under different conditions, particularly their response to light (J. Hobley et al., 2000).
Synthesis Methods
Efficient synthesis methods for chromene derivatives have been developed, indicating the interest in these compounds for various chemical and pharmaceutical applications. For example, the synthesis of 4H-Benzo[g]chromene-5,10-dione derivatives using catalysts under solvent-free conditions demonstrates the growing interest in environmentally friendly and efficient synthesis methods for chromene derivatives (Changsheng Yao et al., 2009).
Novel Heterocyclic Compound Synthesis
Research into the synthesis of novel 4H-chromenes and related compounds has led to the development of new heterocyclic compounds. These advances in synthetic chemistry expand the possibilities for the application of this compound in creating new chemical entities with potential therapeutic or industrial uses (G. Saidachary et al., 2014).
Biologically Active Compound Synthesis
The synthesis of 4 Hydroxy-2H Chromenes, known for their antibacterial, antiviral, antitumor, and anticancer properties, highlights the potential of this compound in the pharmaceutical industry. This research underscores the importance of such compounds in the development of new drugs and therapeutic agents (B. Mahato et al., 2021).
Mechanism of Action
Target of Action
The primary target of 7,3’,4’-Trihydroxy-3-benzyl-2H-chromene is neuraminidase (NA) . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it an important target for antiviral drugs .
Mode of Action
7,3’,4’-Trihydroxy-3-benzyl-2H-chromene acts as a reversible noncompetitive inhibitor of neuraminidase . This means it binds to a site on the neuraminidase enzyme that is distinct from the active site, altering the enzyme’s shape and preventing it from performing its function .
Biochemical Pathways
By inhibiting neuraminidase, 7,3’,4’-Trihydroxy-3-benzyl-2H-chromene disrupts the life cycle of the influenza virus . Neuraminidase normally cleaves sialic acid residues on the host cell surface, allowing newly formed virus particles to be released and infect other cells . By inhibiting this process, the compound prevents the spread of the virus within the host .
Pharmacokinetics
This suggests that it could be administered in a suitable solvent for research purposes .
Result of Action
The inhibition of neuraminidase by 7,3’,4’-Trihydroxy-3-benzyl-2H-chromene results in a decrease in the spread of the influenza virus within the host . This can potentially lead to a reduction in the severity and duration of influenza symptoms .
Action Environment
The action of 7,3’,4’-Trihydroxy-3-benzyl-2H-chromene can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and efficacy . .
Properties
IUPAC Name |
4-[(7-hydroxy-2H-chromen-3-yl)methyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-13-3-2-12-6-11(9-20-16(12)8-13)5-10-1-4-14(18)15(19)7-10/h1-4,6-8,17-19H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLBTDJMPUFEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745402 | |
| Record name | 4-[(7-Hydroxy-2H-1-benzopyran-3-yl)methyl]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111897-60-9 | |
| Record name | 4-[(7-Hydroxy-2H-1-benzopyran-3-yl)methyl]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B3026705.png)
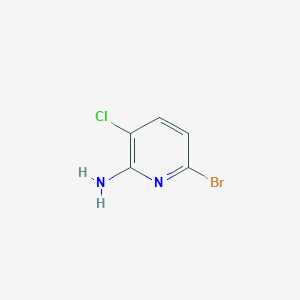

![2-Thiophenecarboxamide, 5-chloro-N-[(3R,5S)-5-(4-morpholinylcarbonyl)-1-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)carbonyl]-3-pyrrolidinyl]-](/img/structure/B3026709.png)
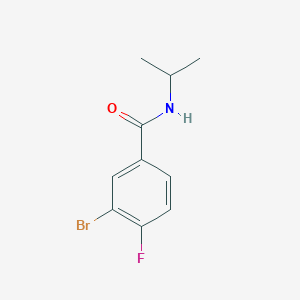
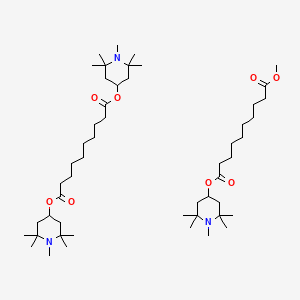

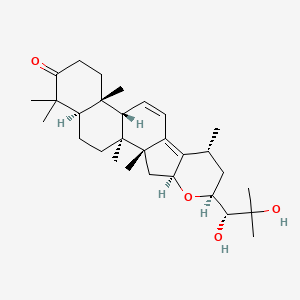
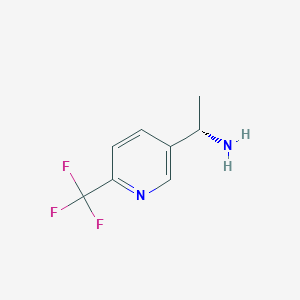
![Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]](/img/structure/B3026716.png)
